{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid
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Overview
Description
{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid is an organic compound with the molecular formula C16H16N2O2. It belongs to the class of azo compounds, which are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color and is often used in dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid typically involves a diazo coupling reaction. The process begins with the diazotization of 4-ethyl aniline to form the corresponding diazonium salt. This intermediate is then coupled with phenylacetic acid under basic conditions to yield the target compound. The reaction is usually carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain the reaction conditions and ensure consistent product quality. The use of automated systems for temperature control and reagent addition is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group results in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used for reduction.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving azo compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and colorants for various applications.
Mechanism of Action
The mechanism of action of {4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid involves the interaction of the azo group with biological molecules. The compound can undergo reduction in vivo to form amines, which can then interact with cellular components. The molecular targets and pathways involved include enzyme inhibition and interaction with nucleic acids, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- {4-[(e)-(4-Methylphenyl)diazenyl]phenyl}acetic acid
- {4-[(e)-(4-Iodophenyl)diazenyl]phenyl}acetic acid
- {4-[(e)-(4-Phenyl)diazenyl]phenyl}acetic acid
Uniqueness
{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with biological targets and its overall efficacy in various applications .
Properties
CAS No. |
92966-11-5 |
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Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-[4-[(4-ethylphenyl)diazenyl]phenyl]acetic acid |
InChI |
InChI=1S/C16H16N2O2/c1-2-12-3-7-14(8-4-12)17-18-15-9-5-13(6-10-15)11-16(19)20/h3-10H,2,11H2,1H3,(H,19,20) |
InChI Key |
OWWGSXLTWVZPDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
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